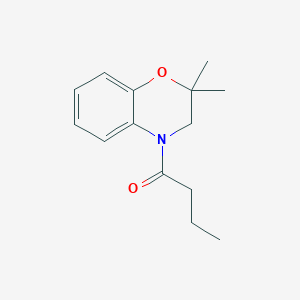
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and chronic pain.
Mécanisme D'action
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide is a selective antagonist of the mGluR1 receptor. This receptor is involved in the regulation of synaptic transmission and plasticity in the central nervous system. By blocking the activity of this receptor, this compound can modulate the release of neurotransmitters such as glutamate and GABA, leading to changes in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. It has also been found to have neuroprotective effects in models of ischemic stroke and traumatic brain injury. This compound has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, leading to changes in synaptic transmission and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide is a selective antagonist of the mGluR1 receptor, making it a useful tool for studying the role of this receptor in various neurological disorders. However, its selectivity for this receptor may limit its use in studying the effects of other glutamate receptors. This compound has also been found to have low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide has shown promising results in animal models of anxiety, depression, and chronic pain. Further research is needed to determine its potential therapeutic applications in humans. Future studies could also investigate the effects of this compound on other glutamate receptors and its potential use in combination with other drugs for the treatment of neurological disorders.
Méthodes De Synthèse
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide can be synthesized by reacting 2-ethylphenylcyclopentanone with cyanogen bromide in the presence of sodium ethoxide. The resulting intermediate is then treated with ammonia to yield this compound. This synthesis method has been reported in several research studies and has been found to be efficient and reliable.
Applications De Recherche Scientifique
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has also been shown to have analgesic effects in animal models of chronic pain.
Propriétés
IUPAC Name |
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-12-7-3-4-8-13(12)17-14(18)15(11-16)9-5-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKOBHLADWECJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2,4-Dimethylphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628752.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)

![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)

![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)




![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)
![N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7628847.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)
